R-(+)-Cotinine

Overview

Description

Synthesis Analysis

Synthesis methods for cotinine and its isomers involve complex chemical reactions. An efficient method involves the electrochemical generation of the superoxide anion from nicotine, showcasing the intricate steps required to produce cotinine alkaloid (R. Rastogi, G. Dixit, & K. Zutshi, 1983). Another study describes the synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine in humans, showcasing the stereoselective nature of cotinine metabolism (P. Jacob, A. Shulgin, & N. Benowitz, 1990).

Scientific Research Applications

Studying Species Variation in Nicotine Metabolism : It is used in researching species variation in nicotine metabolism, as shown in the study by Jenner, Gorrod, and Beckett (1973) in "Xenobiotica" (Jenner, Gorrod, & Beckett, 1973).

Potential Application in Memory Disorders : R-(+)- and S-()-cotinine may sensitize α7 nicotinic acetylcholine receptors to low levels of acetylcholine, potentially improving recognition memory in Alzheimer's disease and other memory disorders. This was explored in a 2015 study published in "The Journal of Pharmacology and Experimental Therapeutics" (Terry, Callahan, & Bertrand, 2015).

As a Biomarker for Nicotine Smoke Exposure : It serves as an abstention marker for nicotine smoke and evaluates passive inhalation of tobacco smoke by non-smokers, as discussed in López et al.'s 2004 study in "Journal of Liquid Chromatography & Related Technologies" (López et al., 2004).

Investigating Cotinine Metabolism : It is a major in vitro metabolite of R-(+)- and S-(-)-nicotine produced by various guinea-pig liver preparations, as indicated in another study by Jenner, Gorrod, and Beckett (1973) in "Xenobiotica; the fate of foreign compounds in biological systems" (Jenner, Gorrod, & Beckett, 1973).

Stress and Cognitive Impairment Research : In 2018, Mendoza et al. found that cotinine plus krill oil prevents the loss of astrocytes, depressive-like behavior, and cognitive impairment induced by prolonged restraint stress in mice. This study is in "Frontiers in Neuroscience" (Mendoza et al., 2018).

Smoking Behavior and Exposure Studies : Cotinine is widely used as a biomarker in studies of active and passive smoking, as well as in smoking reduction studies, as evidenced by research across various journals, including "Journal of Epidemiology and Community Health" (Etter & Perneger, 2001), "Clinical Chemistry" (Zuccaro et al., 1997), and "Tobacco Control" (Matt et al., 1999).

Environmental Applications : Cotinine can be incinerated using magnetic double perovskite oxide in electrochemical advanced oxidation applications, suggesting its potential in environmental remediation, as shown in Hammouda et al.'s 2019 study in "Applied Catalysis B: Environmental" (Hammouda et al., 2019).

Kinetic Studies in Animals : The disposition kinetics of R-(+)-cotinine in animals like rabbits and beagle dogs have been studied to understand how cotinine biotransformation pathways are influenced by stereochemistry, as reported by Jacob et al. (1988) in "Journal of pharmaceutical sciences" (Jacob et al., 1988).

Mechanism of Action

Target of Action

R-(+)-Cotinine is a major metabolite of nicotine and has been found to have several effects on the nervous system . While the exact targets of R-(+)-Cotinine are still being elucidated, it is known to interact with various receptors in the brain, potentially modulating their activity .

Mode of Action

R-(+)-Cotinine interacts with its targets in the brain, leading to changes in neuronal activity . It has been suggested that R-(+)-Cotinine may modulate the activity of these targets, potentially leading to changes in neurotransmitter release, synaptic plasticity, and neuronal excitability .

Biochemical Pathways

The exact biochemical pathways affected by R-(+)-Cotinine are still being investigated. It is known that r-(+)-cotinine can influence several neurotransmitter systems in the brain, potentially affecting a variety of downstream signaling pathways .

Pharmacokinetics

The pharmacokinetics of R-(+)-Cotinine involves its absorption, distribution, metabolism, and excretion (ADME). After administration, R-(+)-Cotinine is rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver, and its metabolites are excreted in the urine . The exact impact of these ADME properties on the bioavailability of R-(+)-Cotinine is still being studied.

Result of Action

The action of R-(+)-Cotinine at its targets leads to a variety of molecular and cellular effects. These include changes in neurotransmitter release, alterations in synaptic plasticity, and modulation of neuronal excitability . These effects may contribute to the observed behavioral and cognitive effects of R-(+)-Cotinine.

Action Environment

The action, efficacy, and stability of R-(+)-Cotinine can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other substances that can interact with R-(+)-Cotinine or its targets

properties

IUPAC Name |

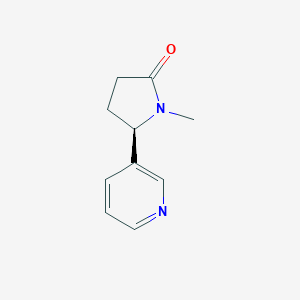

(5R)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336690 | |

| Record name | R-(+)-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

R-(+)-Cotinine | |

CAS RN |

32162-64-4 | |

| Record name | R-(+)-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

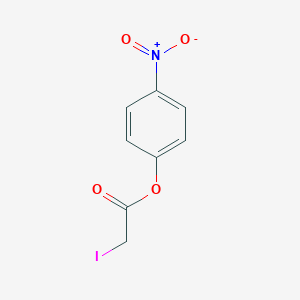

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

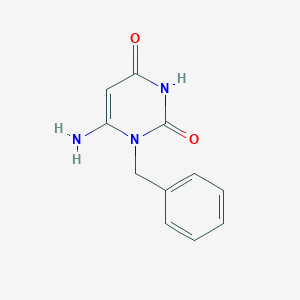

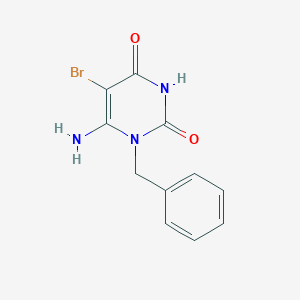

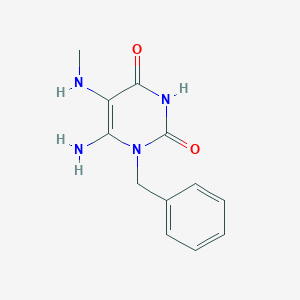

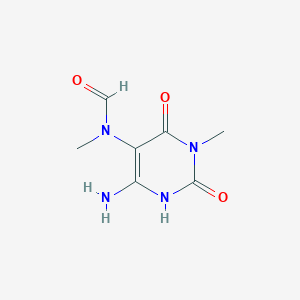

Feasible Synthetic Routes

Q & A

Q1: The research mentions differences in the clearance of R- and S-cotinine in rabbits. What does this suggest about the metabolism of these enantiomers?

A1: The research [] states that the clearance of (R)-cotinine is twice that of (S)-cotinine in rabbits. This difference in clearance rates suggests that the metabolic pathways responsible for eliminating cotinine from the body are influenced by the stereochemistry of the molecule. In simpler terms, the rabbit's body processes the R- and S-enantiomers of cotinine differently. This highlights the importance of considering stereochemistry in drug metabolism studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)

![2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid](/img/structure/B15034.png)